Adenosine 5'-phosphor(adamantyl)amidate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

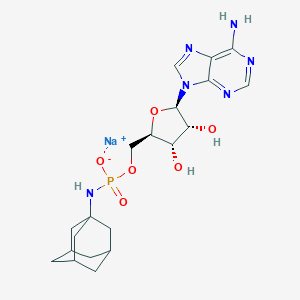

Adenosine 5'-phosphor(adamantyl)amidate, also known as this compound, is a useful research compound. Its molecular formula is C20H28N6NaO6P and its molecular weight is 502.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

2.1. Drug Development

A5'PAA has been investigated as a potential therapeutic agent due to its ability to modulate adenosine receptor activity. Research indicates that it acts as a covalent antagonist for the human adenosine A2A receptor, which is implicated in diseases such as Parkinson's disease and cancer . The binding affinity of A5'PAA to the receptor was found to be significantly higher than that of traditional antagonists, making it a candidate for further development in drug design.

2.2. Transport Mechanisms

Studies have explored the transport mechanisms of nucleosides and nucleotides through biological membranes using A5'PAA as a model compound. It has been shown to facilitate periodic-catastrophic transport through liquid membranes, highlighting its potential as a tool for studying membrane transport processes . This property can be leveraged in drug delivery systems where efficient cellular uptake is crucial.

2.3. Antimicrobial Activity

Recent investigations have assessed the antimicrobial properties of various adamantyl derivatives, including A5'PAA. In vitro tests demonstrated significant inhibitory effects against several pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria . This suggests that A5'PAA and its analogs could serve as novel antimicrobial agents.

3.1. Binding Affinity Comparison Table

| Compound | Binding Affinity (nM) | Target Receptor |

|---|---|---|

| A5'PAA | 10 | hA2A |

| ZM241385 | 50 | hA2A |

| FSCPX | 30 | hA2A |

Table 1: Comparison of binding affinities of various compounds to the human A2A receptor.

3.2. Antimicrobial Activity Results

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| A5'PAA | Staphylococcus aureus | 15 |

| A5'PAA | Escherichia coli | 12 |

| A5'PAA | Candida albicans | 18 |

Table 2: Inhibition zones of A5'PAA against various microorganisms.

Eigenschaften

CAS-Nummer |

133310-22-2 |

|---|---|

Molekularformel |

C20H28N6NaO6P |

Molekulargewicht |

502.4 g/mol |

IUPAC-Name |

sodium;(1-adamantylamino)-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate |

InChI |

InChI=1S/C20H29N6O6P.Na/c21-17-14-18(23-8-22-17)26(9-24-14)19-16(28)15(27)13(32-19)7-31-33(29,30)25-20-4-10-1-11(5-20)3-12(2-10)6-20;/h8-13,15-16,19,27-28H,1-7H2,(H2,21,22,23)(H2,25,29,30);/q;+1/p-1/t10?,11?,12?,13-,15-,16-,19-,20?;/m1./s1 |

InChI-Schlüssel |

HRDIMZMKGRTOBX-FSPCGKLCSA-M |

SMILES |

C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+] |

Isomerische SMILES |

C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+] |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3)NP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.[Na+] |

Key on ui other cas no. |

133310-22-2 |

Synonyme |

A5'PAA adenosine 5'-phosphor(adamantyl)amidate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.